molecular formula C14H18BrNO4 B1276789 Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid CAS No. 261380-20-5

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid

Cat. No. B1276789
M. Wt: 344.2 g/mol
InChI Key: ZAMLGGRVTAXBHI-LLVKDONJSA-N
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Description

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of peptides and other organic molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into similar Boc-protected amino acids and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves protection strategies to prevent unwanted reactions at the amino group during subsequent chemical transformations. For example, the synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine involves several steps including amino protection, reduction, and oxidation . Similarly, the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids involves esterification, followed by oxidation steps . These methods could potentially be adapted for the synthesis of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the tert-butoxycarbonyl (Boc) group, which serves to protect the amino functionality during synthesis. The Boc group can be removed under acidic conditions once the desired modifications to the molecule are complete. The presence of substituents on the phenyl ring, such as bromine, can influence the reactivity and steric hindrance of the molecule .

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including amidation, esterification, and coupling reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, a reaction that could be relevant for the synthesis of peptides containing Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids, such as solubility, can be crucial for their practical application in synthesis. The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents has been studied, and it was found that solubility increases with temperature . These findings can provide a basis for understanding the solubility behavior of Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid in different solvents, which is important for its purification and application in synthesis.

Scientific Research Applications

Synthesis of Borinic Acid Derivatives

  • Summary of the Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
  • Methods of Application or Experimental Procedures : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
  • Results or Outcomes : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . They can exist as a monomer, dimer (anhydride R 2 BOBR 2), or cyclic trimer ([R 2 BOH] 3), in solution or the solid state, depending on the substitution pattern of the R group .

Synthesis of Borinate

  • Summary of the Application : Borinate is a derivative of borinic acids and has been used in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures : In one example, 3-(N, N’-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form borinate. The latter was precipitated with sodium chloride under acidic conditions, leading to borinic acid with a very low yield due to purification issues .

Synthesis of Organoboron Compounds

  • Summary of the Application : Organoboron compounds are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.), but also in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
  • Methods of Application or Experimental Procedures : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
  • Results or Outcomes : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . They can exist as a monomer, dimer (anhydride R 2 BOBR 2), or cyclic trimer ([R 2 BOH] 3), in solution or the solid state, depending on the substitution pattern of the R group .

properties

IUPAC Name

(3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLGGRVTAXBHI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426540
Record name (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid

CAS RN

261380-20-5
Record name (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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